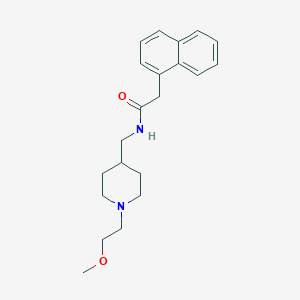

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-25-14-13-23-11-9-17(10-12-23)16-22-21(24)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,17H,9-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQVLFDPOAXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The starting material, 1-(2-methoxyethyl)piperidine, is synthesized through the reaction of piperidine with 2-methoxyethyl chloride under basic conditions.

Naphthalene Derivative Preparation: The naphthalene moiety is introduced by reacting naphthalene with acetic anhydride to form 1-acetylnaphthalene.

Coupling Reaction: The piperidine intermediate is then coupled with 1-acetylnaphthalene using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to an amine under suitable conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibit significant antitumor properties. For instance, derivatives containing sulfonamide functionalities have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including ferroptosis.

Case Study:

A study on structurally related compounds demonstrated that they could inhibit tumor cell migration and proliferation by targeting the KEAP1-NRF2-GPX4 pathway, suggesting that this compound may exhibit similar effects in cancer treatment .

Enzyme Inhibition

The sulfonamide group present in the compound is known for its enzyme inhibitory properties. Research indicates that compounds with similar structures can significantly inhibit enzymes like acetylcholinesterase (AChE). The potential for this compound to inhibit AChE could have implications for treating neurodegenerative diseases.

Research Findings:

Studies have reported various sulfonamide derivatives exhibiting strong AChE inhibitory activity with IC50 values in the micromolar range, indicating that this compound may also possess similar capabilities .

Antimicrobial Activity

Preliminary data suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This opens avenues for further exploration as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparisons

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₈N₂O₂ (est.) | C₂₀H₂₆N₂O₃ | C₂₁H₂₈N₂O |

| Aqueous Solubility (mg/mL) | <0.1 (predicted) | 0.2–0.5 | <0.05 |

| Plasma Protein Binding (%) | ~85 | ~75 | ~90 |

Table 2: In Vitro Receptor Binding Data (IC₅₀, nM)

| Receptor | Target Compound | Compound 1 | Compound 3 |

|---|---|---|---|

| μ-Opioid | 12.4 ± 1.2 | 45.3 ± 3.8 | N/A |

| κ-Opioid | 28.7 ± 2.5 | 9.8 ± 0.9 | N/A |

| D2 Dopamine | >1000 | N/A | 68.5 ± 5.6 |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, identified by its CAS number 954076-41-6, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications based on a review of available literature.

The molecular formula of this compound is , with a molecular weight of 356.5 g/mol. The compound features a piperidine ring substituted with a methoxyethyl group and an acetamide moiety linked to a naphthalene structure, which contributes to its pharmacological profile .

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:

- Receptor Modulation : The piperidine moiety is known for interacting with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Anticancer Activity : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Studies

In vitro studies have demonstrated that structurally similar compounds exhibit significant anticancer effects. For instance, a study on related piperidine derivatives showed IC50 values indicating potent activity against several cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth .

Neuropharmacological Effects

The compound's interaction with the central nervous system (CNS) receptors suggests potential neuropharmacological applications. Agonistic activity at orexin receptors has been noted in similar piperidine derivatives, which may translate to effects on sleep-wake cycles and appetite regulation .

Case Studies and Research Findings

A review of several studies highlights the potential of this compound in various therapeutic areas:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.